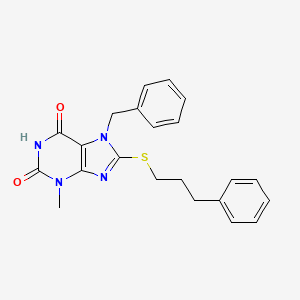
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a purine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation, cancer, and viral replication. It has also been suggested that it may act by modulating the activity of neurotransmitters involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to inhibit the replication of human immunodeficiency virus (HIV) by inhibiting the activity of reverse transcriptase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential therapeutic value in various diseases. It can be used to study the mechanisms involved in inflammation, cancer, and viral replication. However, one of the limitations of using 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One direction is to study its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves a series of chemical reactions starting from purine. The first step involves the protection of the amino group of purine with tert-butyloxycarbonyl (BOC) to form BOC-purine. The second step involves the alkylation of BOC-purine with benzyl bromide to form BOC-benzyl purine. The third step involves the deprotection of the BOC group to form benzyl purine. The fourth step involves the alkylation of benzyl purine with 3-phenylpropylsulfanyl chloride to form 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione.
Applications De Recherche Scientifique
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
7-benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(15-17-11-6-3-7-12-17)22(23-19)29-14-8-13-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWZFSXSICRTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

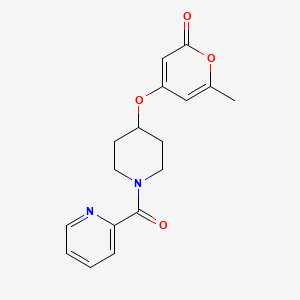
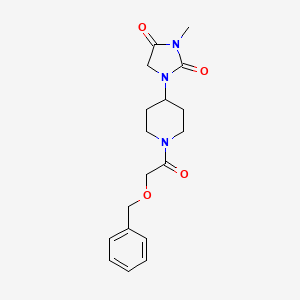

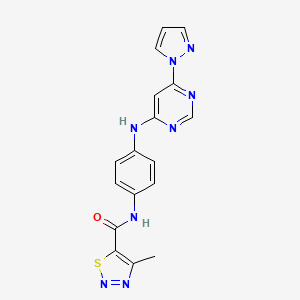
![N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2661390.png)
![propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2661391.png)

![(2E)-2-cyano-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2661393.png)
amine](/img/structure/B2661395.png)
![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661398.png)
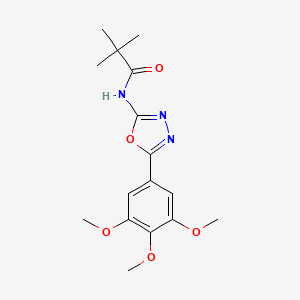
![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)